molecular formula C6H5FO3S B1340102 3-Fluorobenzenesulfonic acid CAS No. 657-47-6

3-Fluorobenzenesulfonic acid

Cat. No. B1340102
CAS RN: 657-47-6
M. Wt: 176.17 g/mol
InChI Key: QMCITVXMMYQIOC-UHFFFAOYSA-N
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Description

3-Fluorobenzenesulfonic acid, also known as m-Fluorobenzenesulfonic acid, is a chemical compound with the molecular formula C6H5FO3S . It has a molecular weight of 176.17 .


Synthesis Analysis

The synthesis of sulfonyl fluorides, which includes 3-Fluorobenzenesulfonic acid, can be achieved through two complementary strategies. One involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .


Molecular Structure Analysis

The molecular structure of 3-Fluorobenzenesulfonic acid consists of a benzene ring with a fluorine atom and a sulfonic acid group attached to it . The strength of an acid or base is influenced by the molecular structure, including factors such as bond strengths and the stability of the conjugate base .


Physical And Chemical Properties Analysis

3-Fluorobenzenesulfonic acid is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Fluorophores Development

“3-Fluorobenzenesulfonic acid” can be used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . Fluorescence-based materials and associated techniques have been highlighted over the last century throughout various basic research fields and industries . Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .

Materials Science

The physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields . This implies that “3-Fluorobenzenesulfonic acid” could potentially be used in the development of new materials with unique properties.

Analytical Techniques

The use of “3-Fluorobenzenesulfonic acid” in the development of SBBFs also has implications for analytical techniques. These techniques, which are often fluorescence-based, have been highlighted over the last century throughout various basic research fields and industries .

Imaging Techniques

Similarly, the development of SBBFs using “3-Fluorobenzenesulfonic acid” can contribute to advancements in imaging techniques. These techniques are often used in biology and materials science .

Sensing Techniques

The development of SBBFs using “3-Fluorobenzenesulfonic acid” can also have applications in sensing techniques. These techniques are often used in various basic research fields and industries .

Safety and Hazards

While specific safety data for 3-Fluorobenzenesulfonic acid was not found, it’s important to handle all chemicals with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring good ventilation .

properties

IUPAC Name

3-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCITVXMMYQIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561385
Record name 3-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzenesulfonic acid

CAS RN

657-47-6
Record name 3-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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